An In-depth Technical Guide to 2,4,6-Trifluoropyrimidine: Chemical Properties and Structure
An In-depth Technical Guide to 2,4,6-Trifluoropyrimidine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,4,6-trifluoropyrimidine. This fluorinated heterocycle serves as a crucial building block in medicinal chemistry and materials science, offering unique reactivity for the synthesis of complex molecular architectures.
Core Chemical and Physical Properties
2,4,6-Trifluoropyrimidine is a colorless to light yellow liquid at room temperature.[1][2] It is sensitive to moisture and should be stored under an inert atmosphere.[1][2] The key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄HF₃N₂ | [2][3][4] |
| Molecular Weight | 134.06 g/mol | [3] |
| CAS Number | 696-82-2 | [2][4][5] |
| IUPAC Name | 2,4,6-trifluoropyrimidine | [4][5] |
| Canonical SMILES | C1=C(N=C(N=C1F)F)F | [5] |
| InChI Key | NTSYSQNAPGMSIH-UHFFFAOYSA-N | [4][5] |
| Boiling Point | 83 °C[1][2][6] / 100 °C[5] | |
| Flash Point | 35.7 °C[5] / >100 °C[1][2] | |
| Density | 1.514 g/cm³ | [1][5] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| pKa (Predicted) | -7.88 ± 0.30 | [1][2] |
Chemical Structure and Spectroscopic Data
2,4,6-Trifluoropyrimidine belongs to the pyrimidine family, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The presence of three highly electronegative fluorine atoms significantly influences the electronic properties of the pyrimidine ring. These electron-withdrawing groups render the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to nucleophilic attack.
While specific experimental spectra for 2,4,6-trifluoropyrimidine were not detailed in the provided search results, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are standard methods for its structural elucidation and purity assessment.[7][8][9] For instance, ¹⁹F NMR would be a critical tool to characterize the three distinct fluorine environments, while ¹H and ¹³C NMR would provide information about the single proton and four carbon atoms in the molecule. IR spectroscopy would reveal characteristic vibrational frequencies for the C-F and C=N bonds within the heterocyclic ring.[8] Mass spectrometry would confirm the molecular weight of the compound.[9]
Synthesis and Experimental Protocols
The primary route for the synthesis of 2,4,6-trifluoropyrimidine involves the halogen exchange (HALEX) reaction of its chlorinated analog, 2,4,6-trichloropyrimidine.
Experimental Protocol: Fluorination of 2,4,6-Trichloropyrimidine
A common and efficient method for preparing 2,4,6-trifluoropyrimidine is by reacting 2,4,6-trichloropyrimidine with an alkali metal fluoride in a suitable solvent.[10]
-
Reactants :
-
2,4,6-Trichloropyrimidine (starting material)
-
Potassium fluoride (KF) (fluorinating agent)
-
Tetramethylene sulfone (solvent)
-
-
Procedure :
-
2,4,6-trichloropyrimidine is reacted with at least an equivalent amount of potassium fluoride in a tetramethylene sulfone solvent.[10]
-
The reaction mixture is heated to a temperature range of approximately 115-160 °C.[10] The reaction proceeds at atmospheric pressure.[10]
-
Upon completion of the reaction, the inorganic salts (primarily KCl) are removed from the reaction mixture.[10]
-
The desired product, 2,4,6-trifluoropyrimidine, is then isolated from the reaction mixture by fractional distillation.[10]
-
This process is noted for its high yield, excellent purity of the final product, and economic attractiveness as it avoids the use of more expensive fluorinating agents.[10]
Reactivity and Applications in Drug Development
The reactivity of 2,4,6-trifluoropyrimidine is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, amplified by the three fluorine substituents, makes the carbon atoms at the 2, 4, and 6 positions highly susceptible to attack by a wide array of nucleophiles, such as amines, alcohols, and thiols. This reactivity is analogous to that of 2,4,6-trichloropyrimidine, which is extensively used as a versatile building block in organic synthesis.[11]
The differential reactivity of the halogen atoms on the pyrimidine ring allows for sequential and regioselective substitution, enabling the controlled synthesis of polysubstituted pyrimidine derivatives. This feature is invaluable in the construction of compound libraries for drug discovery programs.[11]
The pyrimidine scaffold is a fundamental component of many biologically active molecules, including antiviral agents (like the anti-HIV drug Etravirine), anticancer drugs, and kinase inhibitors.[11][12] The ability to introduce diverse functional groups onto the pyrimidine core via SNAr reactions makes 2,4,6-trifluoropyrimidine a highly valuable intermediate in the synthesis of novel therapeutic agents.[11]
Safety and Handling
2,4,6-Trifluoropyrimidine is classified as a corrosive and irritant substance.[2][5] It is known to cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated fume hood.[13] It is sensitive to moisture and should be stored under an inert gas like argon or nitrogen at 2-8°C.[1][2]
References
- 1. 2,4,6-TRIFLUOROPYRIMIDINE CAS#: 696-82-2 [m.chemicalbook.com]
- 2. 2,4,6-TRIFLUOROPYRIMIDINE | 696-82-2 [chemicalbook.com]
- 3. 2,4,6-Trifluoropyrimidine | C4HF3N2 | CID 69677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrimidine, 2,4,6-trifluoro- [webbook.nist.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chemwhat.com [chemwhat.com]
- 7. lehigh.edu [lehigh.edu]
- 8. Understanding Molecular Structure - HSC Chemistry [hscprep.com.au]
- 9. Organic Chemistry On Line [www2.chemistry.msu.edu]
- 10. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]
- 11. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. aksci.com [aksci.com]
